molecular formula C31H30FN3O6 B12382076 Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol

Cat. No.: B12382076
M. Wt: 559.6 g/mol
InChI Key: NJOCUHWCWLJEOM-OXXUGIMDSA-N
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Description

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol is a camptothecin compound known for its ability to inhibit cell proliferation. It has shown significant potential in cancer research, particularly in inhibiting the proliferation of MDA-MB-468 cells with an IC50 value of 2.92 ng/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves multiple steps, starting from camptothecin derivatives. The key steps include the introduction of the bicyclo[1.1.1]pentan-1-ylmethanol moiety and the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

Scientific Research Applications

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying camptothecin derivatives and their chemical properties.

    Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol stands out due to its unique bicyclo[1.1.1]pentan-1-ylmethanol moiety, which enhances its stability and potency compared to other camptothecin derivatives. This structural feature contributes to its superior ability to inhibit cell proliferation and its potential as a therapeutic agent .

Properties

Molecular Formula

C31H30FN3O6

Molecular Weight

559.6 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1

InChI Key

NJOCUHWCWLJEOM-OXXUGIMDSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O

Origin of Product

United States

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